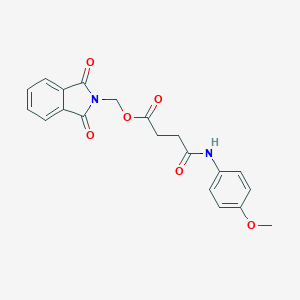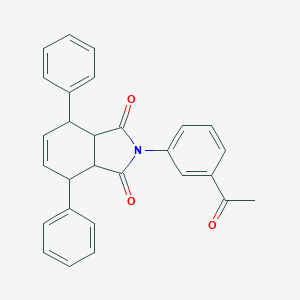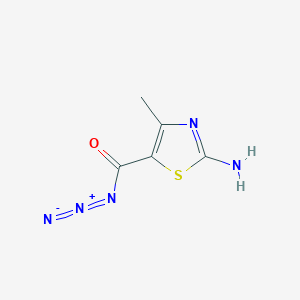
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalimide moiety with a methoxyaniline derivative, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the methyl group. The final step involves the coupling of the phthalimide derivative with 4-(4-methoxyanilino)-4-oxobutanoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxyaniline moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the phthalimide and butanoate moieties can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyaniline site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyaniline derivative may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like N-(2-hydroxyethyl)phthalimide share structural similarities and are used in similar applications.
Methoxyaniline derivatives: Compounds such as 4-methoxyaniline are structurally related and have comparable chemical properties.
Uniqueness
What sets (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate apart is the combination of the phthalimide and methoxyaniline moieties, which provides unique chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H18N2O6 |
|---|---|
Molecular Weight |
382.4g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H18N2O6/c1-27-14-8-6-13(7-9-14)21-17(23)10-11-18(24)28-12-22-19(25)15-4-2-3-5-16(15)20(22)26/h2-9H,10-12H2,1H3,(H,21,23) |
InChI Key |
UJLRKJJVBKFCEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-isopropoxyphenyl)ethylidene]hydrazone}](/img/structure/B458698.png)
![({3-(1,3-Benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]acryloyl}amino)acetic acid](/img/structure/B458699.png)

![17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458705.png)
![4-(2-Chloroethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B458706.png)
![17-(2-Hydroxyethyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458707.png)

![6-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B458710.png)
![Ethyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B458711.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B458712.png)
![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B458719.png)
![11-Benzyl-5-ethylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458720.png)
![3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B458721.png)
![11-benzyl-4-phenyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458724.png)
